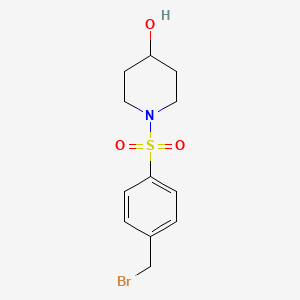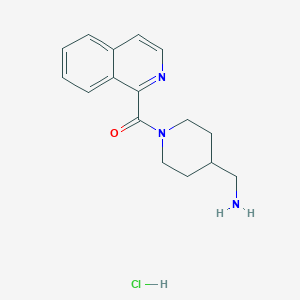
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride
説明
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride, also known as A-317567, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin, the compound responsible for the spicy sensation in chili peppers. TRPV1 is expressed in various tissues, including sensory neurons, and plays a role in pain sensation, inflammation, and thermoregulation.
作用機序
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation by its stimuli. The compound binds to a site on the channel that is distinct from the capsaicin-binding site, and its binding is dependent on the conformational state of the channel. This compound has been shown to block the proton sensitivity of TRPV1, suggesting that it may be effective in conditions associated with acidosis.
Biochemical and Physiological Effects:
This compound has been shown to block TRPV1-mediated calcium influx in various cell types, including sensory neurons, dorsal root ganglion neurons, and bladder urothelial cells. The compound has also been shown to reduce capsaicin-induced pain behavior in animal models, indicating its potential as an analgesic. This compound has been shown to block the activation of TRPV1 by heat, protons, and capsaicin, suggesting that it may be effective in conditions associated with thermal and chemical sensitivity.
実験室実験の利点と制限
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride is a potent and selective antagonist of TRPV1, and its use as a tool compound has provided valuable insights into the role of TRPV1 in various physiological and pathological processes. However, the compound has limitations in terms of its pharmacokinetic properties, including poor solubility and low bioavailability. These limitations have been addressed by the development of analogs with improved pharmacokinetic properties.
将来の方向性
For the use of (4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride and related compounds include the investigation of their potential as analgesics and anti-inflammatory agents in various disease models, including osteoarthritis and inflammatory bowel disease. The development of analogs with improved pharmacokinetic properties and selectivity for TRPV1 may also lead to the development of new therapeutic agents for the treatment of pain and inflammation. Additionally, the role of TRPV1 in other physiological and pathological processes, such as cancer and diabetes, warrants further investigation using this compound and related compounds.
科学的研究の応用
(4-(Aminomethyl)piperidin-1-yl)(isoquinolin-1-yl)methanone hydrochloride has been used extensively as a tool compound to study the role of TRPV1 in various physiological and pathological processes. The compound has been shown to block TRPV1-mediated calcium influx in vitro and in vivo, and to attenuate pain behavior in animal models of inflammatory and neuropathic pain. This compound has also been used to investigate the role of TRPV1 in thermoregulation, itch sensation, and bladder function.
特性
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-isoquinolin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c17-11-12-6-9-19(10-7-12)16(20)15-14-4-2-1-3-13(14)5-8-18-15;/h1-5,8,12H,6-7,9-11,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTZDPTXTIFKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=NC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



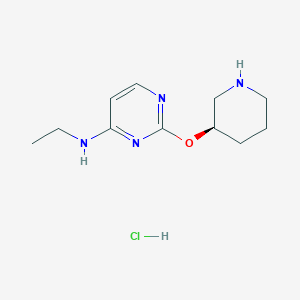


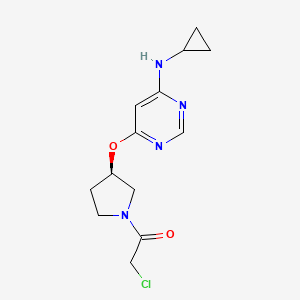
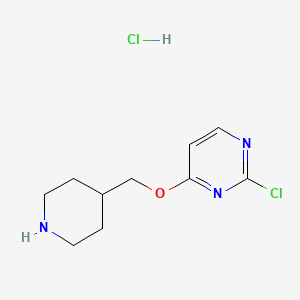
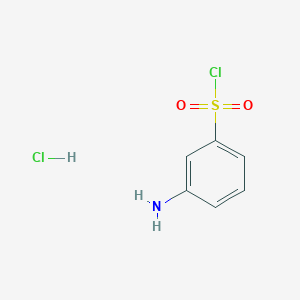
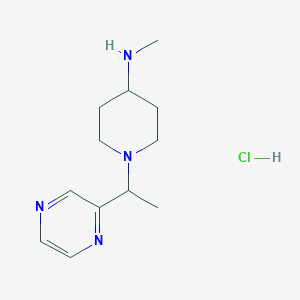
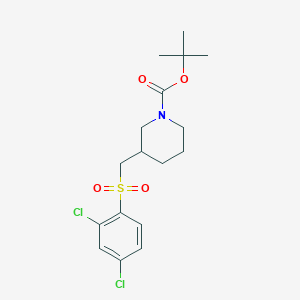


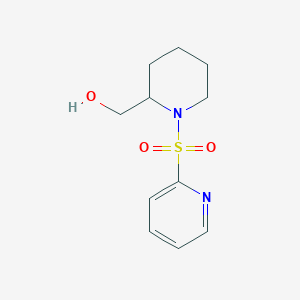
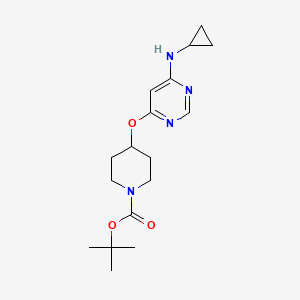
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride](/img/structure/B3238904.png)
